Cas no 1469175-38-9 (1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-)

1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-
-
- インチ: 1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3
- InChIKey: CDCMUJYMYFDQSL-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(CCCBr)=C(Br)C(C)=N1
1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674700-0.25g |
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |
1469175-38-9 | 95.0% | 0.25g |
$1104.0 | 2025-03-13 | |
Enamine | EN300-674700-0.1g |
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |
1469175-38-9 | 95.0% | 0.1g |
$1056.0 | 2025-03-13 | |
Enamine | EN300-674700-5.0g |
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |
1469175-38-9 | 95.0% | 5.0g |
$3479.0 | 2025-03-13 | |
Enamine | EN300-674700-2.5g |
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |
1469175-38-9 | 95.0% | 2.5g |
$2351.0 | 2025-03-13 | |
Enamine | EN300-674700-0.05g |
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |
1469175-38-9 | 95.0% | 0.05g |
$1008.0 | 2025-03-13 | |
Enamine | EN300-674700-1.0g |
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |
1469175-38-9 | 95.0% | 1.0g |
$1200.0 | 2025-03-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01094018-1g |
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1h-pyrazole |
1469175-38-9 | 95% | 1g |
¥5481.0 | 2023-04-10 | |
Enamine | EN300-674700-0.5g |
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |
1469175-38-9 | 95.0% | 0.5g |
$1152.0 | 2025-03-13 | |
Enamine | EN300-674700-10.0g |
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |
1469175-38-9 | 95.0% | 10.0g |
$5159.0 | 2025-03-13 |
1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- 関連文献
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-に関する追加情報
Research Brief on 1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- (CAS: 1469175-38-9)
1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- (CAS: 1469175-38-9) is a brominated pyrazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown potential as a versatile intermediate in the synthesis of bioactive molecules and as a candidate for drug discovery. Recent studies have explored its applications in targeting specific biological pathways, particularly in the context of enzyme inhibition and protein-protein interactions.
The synthesis of 1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- involves multi-step organic reactions, with a focus on optimizing yield and purity. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, facilitating its use in high-throughput screening and structure-activity relationship (SAR) studies. Researchers have also investigated its reactivity under various conditions, providing insights into its potential for further functionalization.
In pharmacological studies, this compound has demonstrated promising activity as an inhibitor of certain kinases and other enzymes involved in inflammatory and oncogenic pathways. Preliminary in vitro assays indicate that it exhibits selective binding to target proteins, suggesting its potential as a lead compound for the development of novel therapeutics. However, further in vivo studies are required to evaluate its pharmacokinetic and toxicological profiles.
Beyond its direct biological applications, 1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- has also been explored as a building block in the design of more complex molecular architectures. Its bromine substituents offer opportunities for cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery. Recent publications highlight its utility in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry.
Despite its potential, challenges remain in the scalable synthesis and stability of this compound under physiological conditions. Researchers are actively working to address these issues through the development of novel protective groups and reaction conditions. Additionally, computational modeling studies are being employed to predict its interactions with biological targets, aiding in the rational design of derivatives with improved efficacy and safety profiles.
In conclusion, 1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- (CAS: 1469175-38-9) represents a valuable tool in chemical biology and drug discovery. Its unique structural properties and reactivity make it a promising candidate for further investigation. Ongoing research aims to unlock its full potential, paving the way for new therapeutic agents and synthetic methodologies in the field.
1469175-38-9 (1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-) 関連製品
- 1804505-63-2(Ethyl 5-chloro-2-cyano-3-ethylphenylacetate)
- 1443327-54-5((2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane)
- 51323-71-8(Methanesulfonic acid,dodecyl ester)
- 1211775-37-9(2-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylimidazo1,2-apyridine-3-carboxamide)
- 1805376-50-4(3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride)
- 1805801-29-9(3-Bromo-1-(4-(chloromethyl)-3-methylphenyl)propan-1-one)
- 1203035-99-7(3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea)
- 1864056-80-3(3-[(4-ethoxyphenyl)methyl]azetidine hydrochloride)
- 2059927-69-2(1-(1-methyl-1H-pyrrol-3-yl)-5-(methylamino)methylpyrrolidine-2-carboxylic acid)
- 946381-40-4(2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide)



